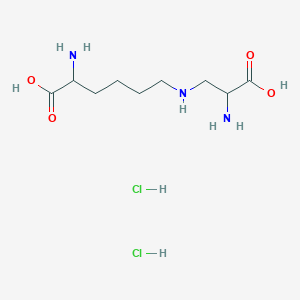
LAL . 2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Limulus amebocyte lysate (LAL) is an aqueous extract derived from the blood cells (amoebocytes) of the horseshoe crab, Limulus polyphemus. The compound reacts with bacterial endotoxins, specifically lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria . This reaction forms the basis for the LAL test, which is widely used for detecting and quantifying bacterial endotoxins in pharmaceutical products and medical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Limulus amebocyte lysate involves extracting blood from the horseshoe crab and isolating the amoebocytes. These cells are then lysed to release the lysate, which contains the active components necessary for the endotoxin detection assay . The lysate is typically lyophilized (freeze-dried) to preserve its activity and stability .
Industrial Production Methods
Industrial production of Limulus amebocyte lysate follows stringent protocols to ensure the purity and efficacy of the product. The process involves:
Collection of Horseshoe Crab Blood: Blood is collected from the horseshoe crabs in a sterile environment.
Isolation of Amoebocytes: The blood is centrifuged to separate the amoebocytes from other components.
Lysis of Amoebocytes: The amoebocytes are lysed to release the lysate.
Lyophilization: The lysate is freeze-dried to produce a stable, powdered form that can be reconstituted with endotoxin-free water when needed.
Chemical Reactions Analysis
Types of Reactions
Limulus amebocyte lysate primarily undergoes a reaction with bacterial endotoxins (LPS). This reaction is a cascade of enzymatic activities that result in the formation of a gel clot, turbidity, or a chromogenic product, depending on the type of LAL assay used .
Common Reagents and Conditions
Reagents: LAL reagent, endotoxin-free water, chromogenic substrates (for chromogenic assays), and standard endotoxin solutions.
Conditions: The reactions are typically carried out at 37°C in a water bath or heat block.
Major Products
The major products of the LAL reaction are:
Gel Clot: A firm clot indicating the presence of endotoxins.
Turbidity: Increased turbidity in the sample due to the formation of a gel.
Chromogenic Product: A colored product formed in chromogenic assays, which can be measured photometrically.
Scientific Research Applications
Limulus amebocyte lysate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Endotoxin Detection: LAL is the gold standard for detecting bacterial endotoxins in pharmaceuticals, medical devices, and biological products.
Environmental Monitoring: Used to detect endotoxins in water and other environmental samples.
Research on Gram-negative Bacteria: Helps in studying the presence and effects of endotoxins in various biological systems.
Quality Control: Ensures the safety and efficacy of products by detecting endotoxin contamination.
Mechanism of Action
The mechanism of action of Limulus amebocyte lysate involves a series of enzymatic reactions triggered by the presence of bacterial endotoxins (LPS):
Activation of Factor C: Endotoxins activate Factor C, a serine protease precursor.
Activation of Factor B: Activated Factor C then activates Factor B.
Formation of Clotting Enzyme: Factor B activates the clotting enzyme, which cleaves coagulogen to form coagulin, resulting in gel formation.
Comparison with Similar Compounds
Similar Compounds
Recombinant Factor C Assay: Uses a recombinant form of Factor C, eliminating the need for horseshoe crab blood.
Monocyte Activation Test: Detects endotoxins by measuring the activation of human monocytes.
Uniqueness
Limulus amebocyte lysate is unique due to its high sensitivity and specificity for detecting bacterial endotoxins. Unlike other assays, it directly utilizes the natural clotting mechanism of horseshoe crab blood, making it highly reliable for endotoxin detection .
Properties
IUPAC Name |
2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLEIXRHPXDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
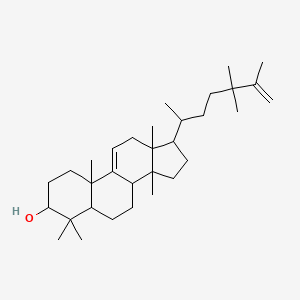
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)
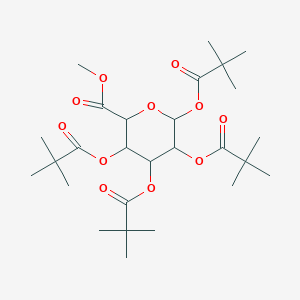
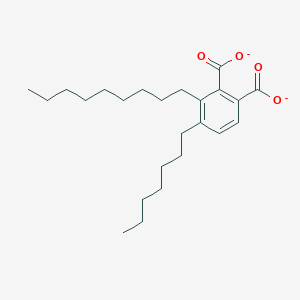
![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)
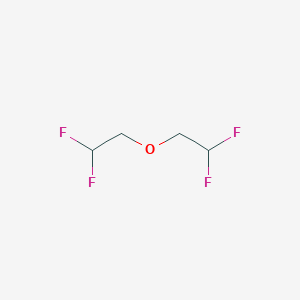
![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)
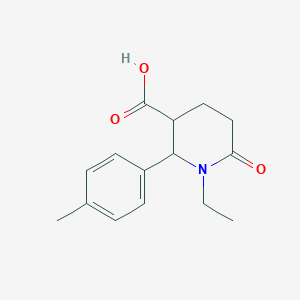
![2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12318736.png)
![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)
